Alpha-Tocopherol

Description

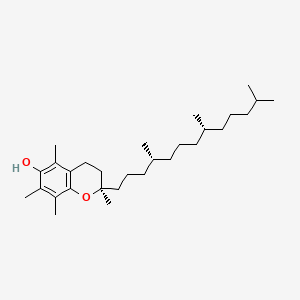

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21?,22?,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJHHUAWPYXKBD-UQIPPQJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(CC[C@@](O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reactants

The Friedel-Crafts alkylation remains the cornerstone of alpha-tocopherol synthesis. This method involves condensing 2,3,5-trimethylhydroquinone (TMHQ) with phytol or its derivatives (e.g., phytol halides or sulfonates) in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl2). The reaction proceeds via electrophilic aromatic substitution, where the phytol’s hydroxyl, halogen, or sulfonate group acts as a leaving site, enabling coupling with TMHQ’s aromatic ring.

Solvent Systems and Their Impact on Byproduct Formation

Early industrial processes employed ethyl acetate as a solvent due to its ability to dissolve both reactants and moderate reaction exothermicity. However, ethyl acetate’s susceptibility to hydrolysis under basic or acidic conditions led to transesterification, producing alpha-tocopheryl acetate—a byproduct with nearly identical physicochemical properties to this compound, complicating purification. For instance, post-reaction washing steps resulted in 15–20% yield loss due to solvent transfer into aqueous phases and incomplete recovery.

Alternative solvents like toluene, hexane, and methylene chloride were subsequently adopted to mitigate these issues. Toluene, in particular, demonstrated superior stability under Friedel-Crafts conditions, reducing alpha-tocopheryl acetate formation to <2% and improving overall yield to 85–90%.

Table 1: Comparison of Solvent Systems in Friedel-Crafts Synthesis

| Solvent | Hydrolysis Risk | Byproduct Formation | Yield (%) | Purification Feasibility |

|---|---|---|---|---|

| Ethyl Acetate | High | 10–15% | 70–75 | Low |

| Toluene | Low | <2% | 85–90 | High |

| Methylene Chloride | Moderate | 5–8% | 80–85 | Moderate |

Catalytic Innovations and Reaction Optimization

Recent advancements focus on enhancing catalytic efficiency. Zinc chloride remains predominant, but ionic liquids and solid acid catalysts (e.g., zeolites) are being explored for recyclability and reduced environmental impact. For example, a 2025 study reported a zeolite-based catalyst achieving 88% yield with negligible byproducts, though industrial adoption remains limited due to cost.

Industrial-Scale Production and Purification Techniques

Large-Scale Reactor Design and Process Control

Industrial reactors employ continuous-flow systems to manage exothermic reactions and ensure consistent mixing. Temperature control at 80–100°C and anhydrous conditions are critical to preventing solvent decomposition. Post-reaction mixtures undergo neutralization with sodium bicarbonate, followed by phase separation to isolate the organic layer containing crude this compound.

Purification Strategies: From Distillation to Chromatography

Crude this compound is purified via molecular distillation under high vacuum (0.001–0.01 mbar) at 180–220°C, achieving 95–98% purity. Silica gel column chromatography is reserved for pharmaceutical-grade material, utilizing hexane-ethyl acetate gradients to remove trace impurities. High-performance liquid chromatography (HPLC) is employed for analytical validation but is cost-prohibitive for bulk production.

Table 2: Purification Methods and Their Efficacy

| Method | Purity (%) | Throughput (kg/hr) | Cost (USD/kg) |

|---|---|---|---|

| Molecular Distillation | 95–98 | 50–100 | 120–150 |

| Silica Chromatography | >99 | 5–10 | 300–400 |

| HPLC | >99.5 | 0.1–0.5 | 1,200–1,500 |

Modern Advances and Alternative Synthetic Routes

Synthesis of this compound Analogs: Insights from 6-HMTC

The preparation of 6-hydroxymethyl-alpha-tocopherol (6-HMTC), a non-antioxidant analog, highlights strategies for modifying the chromanol ring without disrupting binding to transport proteins like TTP. This synthetic route involves replacing the phenolic hydroxyl group with a hydroxymethyl moiety via Mitsunobu reactions, preserving nanomolar affinity for TTP while eliminating radical-trapping activity.

Analytical Methods for Quality Assurance

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are standard for structural verification. Pharmacopeial standards require <0.1% alpha-tocopheryl acetate, validated via reverse-phase HPLC with UV detection at 294 nm.

Applications and Purity Requirements Across Industries

Pharmaceutical formulations demand >99% purity to meet USP-NF specifications, while food-grade this compound permits 90–95% purity with allowable tocopherol esters. Cosmetic applications prioritize oxidative stability, often requiring synergistic antioxidants like ascorbyl palmitate .

Chemical Reactions Analysis

Types of Reactions: Alpha-Tocopherol primarily undergoes oxidation and reduction reactions due to its antioxidant properties. It can donate a hydrogen atom to neutralize free radicals, forming a tocopheroxyl radical in the process .

Common Reagents and Conditions:

Oxidation: this compound reacts with reactive oxygen species, such as peroxyl radicals, to form stable products.

Reduction: The tocopheroxyl radical can be reduced back to tocopherol by other antioxidants like Vitamin C.

Major Products: The major products formed from these reactions include tocopheroxyl radicals and various oxidized derivatives of tocopherol .

Scientific Research Applications

Agricultural Applications

Enhancement of Plant Growth and Stress Tolerance

Alpha-tocopherol plays a significant role in plant physiology by enhancing growth and stress tolerance. Research indicates that the application of this compound can improve the physiological and biochemical responses of plants under stress conditions such as drought, salinity, and light exposure. For instance:

- Wheat : Fertigation with this compound improved water stress tolerance and seed yield in wheat plants by enhancing photosynthesis and chlorophyll content .

- Sunflower : Increased leaf chlorophyll content and photosynthetic activity were observed following this compound application, which was linked to reduced abscisic acid levels .

Table 1 summarizes key findings from studies on this compound's effects on various crops:

| Crop | Application Method | Key Findings |

|---|---|---|

| Wheat | Fertigation | Improved water stress tolerance; increased yield |

| Sunflower | Foliar application | Enhanced photosynthesis; increased chlorophyll content |

| Maize | Soil application | Higher carbohydrate accumulation under water stress |

Health Applications

Cancer Prevention

This compound has been extensively studied for its potential role in cancer prevention. The this compound, Beta-Carotene Cancer Prevention (ATBC) Study provided significant insights:

- Prostate Cancer : The study found that this compound supplementation reduced the incidence of prostate cancer by 34% among male smokers over an eight-year period . This suggests a protective effect against certain types of cancer.

- Mortality Rates : Long-term follow-up indicated that higher serum levels of this compound were associated with lower overall mortality rates from various causes, including cardiovascular diseases and cancer .

Table 2 presents findings related to cancer incidence and mortality associated with this compound:

| Study | Population | Key Findings |

|---|---|---|

| ATBC Study | Male smokers | 34% reduction in prostate cancer incidence |

| Long-term Follow-up | 29,092 participants | Lower all-cause mortality associated with higher serum this compound levels |

Dermatological Applications

Protection Against UV-Induced Damage

This compound is also utilized in dermatology for its protective effects against oxidative damage caused by ultraviolet (UV) radiation. A study demonstrated that topical application of this compound significantly increased antioxidant enzyme activity in skin tissues, providing protection against UV-induced oxidative stress .

Key findings include:

- Increased Antioxidant Levels : Topical treatment raised levels of superoxide dismutase and glutathione peroxidase in the skin, enhancing the skin's defense against oxidative damage .

- Reduction of Lipid Hydroperoxides : The treatment significantly decreased lipid hydroperoxide formation after UV exposure, indicating a protective effect against skin damage .

Mechanism of Action

Alpha-Tocopherol exerts its effects primarily through its antioxidant activity. It scavenges free radicals, thereby protecting polyunsaturated fatty acids in cell membranes from oxidative damage. This action helps maintain cell membrane integrity and function . Additionally, this compound has roles in anti-inflammatory processes, inhibition of platelet aggregation, and enhancement of immune function .

Comparison with Similar Compounds

Tocopherols: Alpha, beta, gamma, and delta-tocopherols.

Tocotrienols: Alpha, beta, gamma, and delta-tocotrienols.

Alpha-Tocopherol stands out due to its potent antioxidant properties and its ability to integrate into cell membranes, providing robust protection against oxidative stress.

Biological Activity

Alpha-tocopherol, a form of vitamin E, is recognized for its significant biological activities, primarily as an antioxidant and its role in cellular functions. This article delves into the various aspects of this compound's biological activity, including its mechanisms, effects on health, and findings from key studies.

Antioxidant Properties

this compound is a potent lipophilic antioxidant that protects cell membranes from oxidative damage by neutralizing free radicals. Its ability to donate hydrogen atoms helps prevent lipid peroxidation, which is crucial in maintaining cellular integrity and function .

Gene Regulation

Research indicates that this compound may influence gene expression related to inflammation and cell proliferation. It has been shown to modulate the activity of several cytochrome P450 enzymes in the liver, impacting drug metabolism and detoxification processes . Additionally, studies suggest that this compound can enhance the expression of genes involved in antioxidant defense mechanisms .

Health Implications

Cancer Prevention

The this compound, Beta-Carotene Cancer Prevention (ATBC) Study provides substantial evidence regarding the role of this compound in cancer prevention. Conducted with 29,133 male smokers, the study found that daily supplementation of 50 mg of this compound significantly reduced the incidence of prostate cancer by 32% compared to non-recipients . Conversely, beta-carotene supplementation was associated with an increased risk of lung cancer .

Cardiovascular Health

Epidemiological studies have linked higher dietary intake of this compound with reduced risk of cardiovascular diseases. The SENECA study indicated a 30-40% lower incidence of heart disease among individuals with high vitamin E intake from both diet and supplements . This protective effect is attributed to its antioxidant properties and potential anti-inflammatory actions.

ATBC Study Overview

- Participants: 29,133 male smokers aged 50-69 years

- Intervention: Daily supplementation of:

- This compound (50 mg)

- Beta-carotene (20 mg)

- Duration: 5-8 years

- Findings:

Biological Activity Assessment

A study evaluating the biological activity of various tocopherols found that:

- d-alpha-tocopherol was rated at 80% activity compared to d,l-alpha-tocopheryl acetate set at 100%.

- Other tocopherols displayed significantly lower activities, indicating the superior efficacy of this compound .

Data Table: Biological Activities of Tocopherols

| Tocopherol Type | Biological Activity (%) |

|---|---|

| d,l-alpha-tocopheryl acetate | 100 |

| d-alpha-tocopherol | 80 |

| d-beta-tocopherol | 45 |

| d-gamma-tocopherol | 13 |

| d-delta-tocopherol | <0.4 |

Q & A

Q. What advanced biomarkers differentiate this compound’s effects from other antioxidants?

- Methodological Answer: Proteomic profiling (e.g., oxidized LDL receptors) and transcriptomic analysis (e.g., Nrf2 pathway genes) complement traditional markers. In comparative trials (e.g., this compound vs. Concord grape juice), differences in protein carbonyl reduction highlight isoform-specific mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.